2-Iodoprop-2-én-1-ol

Vue d'ensemble

Description

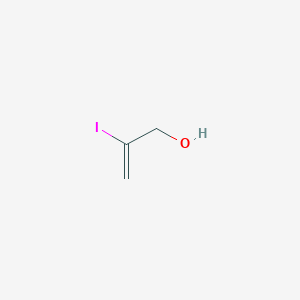

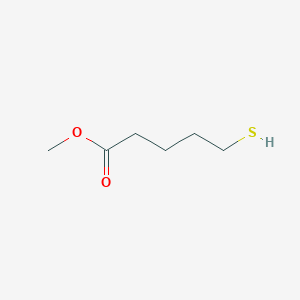

2-Iodoprop-2-en-1-ol is a chemical compound with the molecular formula C3H5IO . It has a molecular weight of 183.98 g/mol . The IUPAC name for this compound is 2-iodoprop-2-en-1-ol .

Molecular Structure Analysis

The InChI representation of 2-Iodoprop-2-en-1-ol isInChI=1S/C3H5IO/c1-3(4)2-5/h5H,1-2H2 . The canonical SMILES representation is C=C(CO)I . Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 183.93851 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 5 .Applications De Recherche Scientifique

Synthèse des alcaloïdes de Daphniphyllum

2-Iodoprop-2-én-1-ol: est utilisé dans la synthèse de produits naturels complexes, tels que les alcaloïdes de Daphniphyllum . Ces alcaloïdes présentent une variété d'activités biologiques et sont intéressants pour leurs applications thérapeutiques potentielles. Le composé sert d'intermédiaire crucial dans la formation de systèmes tétracycliques par des réactions coopératives de groupes fonctionnels proximaux.

Réactions de synthèse organique

En tant qu'alcool halogéné, This compound est impliqué dans diverses réactions de synthèse organique . Il peut agir comme un électrophile dans les réactions de substitution ou participer à des réactions d'élimination pour former des alcènes. Sa réactivité est essentielle pour la construction de liaisons carbone-carbone en chimie synthétique.

Chimie médicinale

En chimie médicinale, This compound est utilisé pour introduire de l'iode dans des composés pharmaceutiques . L'incorporation d'iode est cruciale pour la conception de radiotraceurs pour les techniques d'imagerie comme les scans TEP, qui sont essentiels pour le diagnostic des maladies.

Science des matériaux

Ce composé trouve des applications dans la science des matériaux, en particulier dans la synthèse de polymères et de résines . Le groupement iode peut être utilisé pour initier des processus de polymérisation radicalaire, conduisant à des matériaux ayant des propriétés spécifiques.

Chimie analytique

This compound: peut être utilisé comme étalon ou réactif dans les procédures analytiques . Ses signatures spectroscopiques distinctes le rendent adapté à l'étalonnage des instruments ou comme composé de référence dans les analyses RMN et de spectrométrie de masse.

Catalyse

Le composé est également exploré dans la recherche en catalyse . Il peut agir comme un ligand ou un composant catalytique dans divers cycles catalytiques, en particulier dans les transformations nécessitant la participation d'halogènes.

Développement de pesticides et d'herbicides

Dans l'industrie agrochimique, This compound est un précurseur pour le développement de pesticides et d'herbicides . Sa réactivité permet la synthèse de composés qui peuvent cibler sélectivement les ravageurs et les mauvaises herbes sans nuire aux cultures.

Sciences de l'environnement

Enfin, This compound est étudié pour son impact environnemental . La compréhension de son comportement et de sa dégradation dans les écosystèmes permet d'évaluer sa sécurité et son empreinte écologique lorsqu'il est utilisé dans diverses applications industrielles.

Mécanisme D'action

The mechanism of action of 2-Iodoprop-2-en-1-ol is not well understood. However, studies have shown that it can act as a nucleophile and form covalent bonds with several biological molecules such as proteins and nucleic acids.

Biochemical and Physiological Effects:

2-Iodoprop-2-en-1-ol has been found to exhibit several biochemical and physiological effects. It has been shown to exhibit antimicrobial properties against several bacterial and fungal strains. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using 2-Iodoprop-2-en-1-ol in lab experiments is its high reactivity, which makes it an excellent candidate for various chemical reactions. However, the compound is highly toxic and requires proper handling and disposal procedures.

Orientations Futures

Several future directions for the research on 2-Iodoprop-2-en-1-ol can be identified. One of the primary directions is the synthesis of new derivatives of this compound with improved properties. Additionally, the potential applications of this compound in the field of nanotechnology and material science can be explored. Finally, the development of new synthetic methods for the production of 2-Iodoprop-2-en-1-ol can be investigated to improve the yield and reduce the cost of production.

Conclusion:

In conclusion, 2-Iodoprop-2-en-1-ol is a chemical compound that has several potential applications in various scientific fields. Its high reactivity and antimicrobial, anti-inflammatory, and antioxidant properties make it an excellent candidate for various chemical reactions and pharmaceutical synthesis. However, the compound is highly toxic and requires proper handling and disposal procedures. Further research on the synthesis, properties, and applications of 2-Iodoprop-2-en-1-ol is necessary to fully explore its potential in various fields.

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H315, H319, H335 . Precautionary statements associated with the compound include P210, P233, P235, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

2-iodoprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5IO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHWTHLPJBYMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460836 | |

| Record name | 2-Propen-1-ol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84201-43-4 | |

| Record name | 2-Propen-1-ol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[Oxybis(methyleneselanyl)]dibenzene](/img/structure/B1660753.png)

![(3-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660758.png)

![(4-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660759.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-morpholin-4-ylpyrimidin-2-one](/img/structure/B1660761.png)

![4-chloro-N-[(5-sulfamoylthiophen-2-yl)methyl]benzamide](/img/structure/B1660768.png)

![Ethyl 2-{[(4-fluorophenyl)methyl]amino}pyridine-3-carboxylate](/img/structure/B1660770.png)

![4-Morpholineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660771.png)

![2-Furancarboxamide, 5-nitro-N-[[4-(4-thiomorpholinyl)phenyl]methyl]-](/img/structure/B1660774.png)